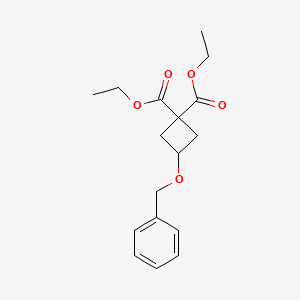

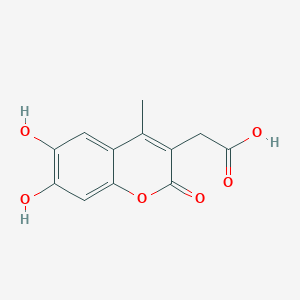

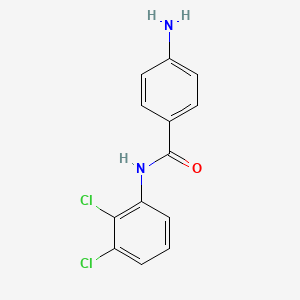

![molecular formula C15H11ClN2O2 B1316941 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid CAS No. 126861-66-3](/img/structure/B1316941.png)

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indazole-3-carboxylic acid is a compound that may be used in the synthesis of various other compounds . It is a part of the indazole family, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

Indazole synthesis involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The synthesis generally produces good to excellent yields, with minimal formation of byproducts .Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .Chemical Reactions Analysis

Indazole derivatives undergo various reactions. For instance, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles in good yields . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Wissenschaftliche Forschungsanwendungen

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid and its derivatives have garnered interest in scientific research due to their unique chemical structure and potential for various biological activities. Here, we explore recent findings and applications in scientific research, focusing on areas excluding drug use, dosage, and side effects.

Antineoplastic Properties

One of the significant applications of indazole derivatives, including those related to 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, is in the development of antineoplastic drugs. Lonidamine, a derivative, exemplifies the utility of indazole-3-carboxylic acids in cancer treatment. It acts not by inhibiting nucleic acids or protein synthesis but through impairing energy metabolism in cancer cells. Lonidamine enhances the effects of anthracyclines and cisplatin, offering a synergistic approach in treating solid tumors without overlapping side effects with conventional antineoplastic agents (Di Cosimo et al., 2003).

Biological Activities of Indazole Derivatives

Indazoles, by virtue of their nitrogen-containing heterocyclic structure, exhibit a wide range of biological activities, making them candidates for developing novel therapeutic agents. Research focusing on indazole derivatives over recent years highlights their potential in anticancer and anti-inflammatory therapies, as well as their roles in treating neurodegenerative disorders and kinase-related diseases. These compounds' versatility stems from their pharmacological significance, with modifications leading to new molecules exhibiting varied biological and therapeutic properties (Denya et al., 2018).

Environmental Impact and Biodegradation

Research into chlorophenols, such as 4-chlorophenol, which shares structural similarities with 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, indicates moderate toxic effects to aquatic and mammalian life. These studies shed light on the environmental persistence of chlorinated compounds and the role of adapted microflora in their biodegradation. Understanding the environmental behavior of these compounds is crucial for assessing their full impact and potential for bioaccumulation, as well as developing strategies for mitigation and remediation (Krijgsheld & Gen, 1986).

Safety And Hazards

Indazole-3-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOXZQVCIJTFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

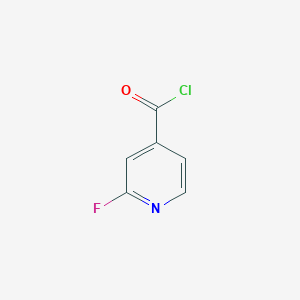

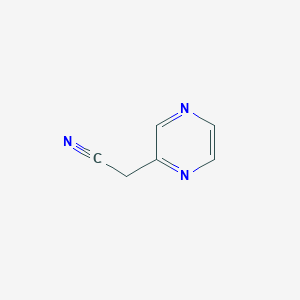

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

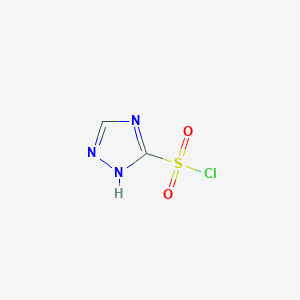

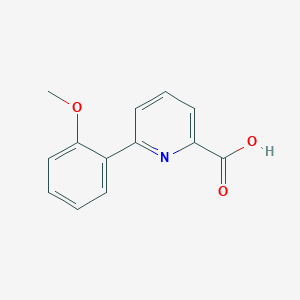

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

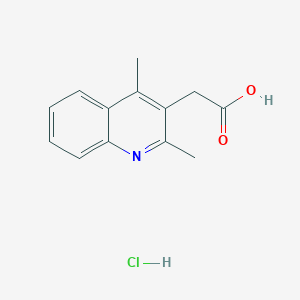

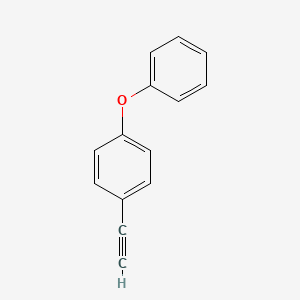

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

acetic acid](/img/structure/B1316894.png)